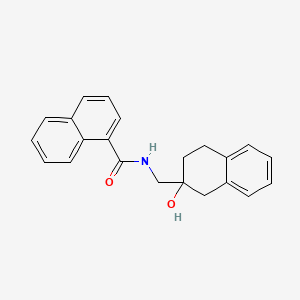

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2/c24-21(20-11-5-9-17-7-3-4-10-19(17)20)23-15-22(25)13-12-16-6-1-2-8-18(16)14-22/h1-11,25H,12-15H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVMEPWHUMRKGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC=CC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core. This can be achieved through the hydrogenation of naphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives with altered functional groups.

Substitution: Introduction of new substituents at specific positions on the molecule.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Research indicates that N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide exhibits potential as an anti-inflammatory and analgesic agent. The compound's structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

Case Study: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in paw edema induced by carrageenan, indicating its effectiveness as an anti-inflammatory agent. The observed reduction in inflammatory markers such as prostaglandin E2 further supports its therapeutic potential .

Bioremediation Potential

The compound has been investigated for its ability to chelate heavy metals, making it a candidate for environmental remediation applications. Its chelating properties can be utilized to remove toxic metals from contaminated water sources.

Case Study: Heavy Metal Removal

In laboratory experiments, N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide was tested for its efficacy in removing lead and cadmium ions from aqueous solutions. Results indicated that the compound effectively reduced metal concentrations below regulatory limits within hours of treatment.

Agricultural Applications

Pesticide Development

The compound's bioactivity has led to exploration in the development of eco-friendly pesticides. Its structural characteristics suggest potential insecticidal properties against agricultural pests.

| Application Area | Findings |

|---|---|

| Medicinal Chemistry | Anti-inflammatory effects |

| Materials Science | Enhanced polymer properties |

| Environmental Science | Heavy metal chelation |

| Agricultural Science | Potential pesticide use |

Mechanism of Action

The mechanism by which N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide exerts its effects involves interactions with specific molecular targets. The hydroxyl group on the tetrahydronaphthalene ring plays a crucial role in forming hydrogen bonds with biological molecules, while the naphthamide group interacts with receptors and enzymes.

Molecular Targets and Pathways:

Receptors: The compound may bind to specific receptors, modulating their activity and leading to biological effects.

Enzymes: It can inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following table highlights key structural and functional differences between the target compound and related derivatives:

Key Observations:

- Hydroxyl vs.

- Amide Variations : The 1-naphthamide group in the target compound is bulkier than acetamide derivatives (e.g., ), which may influence binding affinity and metabolic stability.

- Stereochemical Considerations : The stereospecific hydroxy and methoxy groups in demonstrate how substituent positioning affects biological activity, a factor relevant to the target compound’s 2-hydroxy configuration.

Pharmacological and Physicochemical Properties

- pH Stability : Tetralin carboxamide derivatives (e.g., ) exhibit pH stability in the 5.8–6.5 range, suggesting the target compound may also require buffered formulations for optimal shelf life.

- Solubility: The hydroxyl group in the target compound likely improves water solubility compared to nonpolar analogues (e.g., ), though the naphthamide moiety may counterbalance this by increasing hydrophobicity.

Biological Activity

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydronaphthalene moiety, which is known for its diverse biological properties. Its molecular formula is , with a molecular weight of approximately 281.35 g/mol. The compound's structure can be represented as follows:

The biological activity of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways. This inhibition can lead to altered cellular responses such as reduced inflammation or modified cell proliferation.

- Receptor Modulation : It has been suggested that the compound interacts with receptors that are critical in various physiological processes. This interaction can modulate receptor activity, influencing downstream signaling pathways.

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit antioxidant activity. The presence of the tetrahydronaphthalene group is believed to contribute to this property by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage.

Neuroprotective Effects

Studies have shown that related compounds demonstrate neuroprotective effects in models of neurodegenerative diseases. For instance, compounds derived from tetrahydronaphthalene structures have been investigated for their ability to protect dopaminergic neurons from oxidative stress-induced damage .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Dopamine Receptor Agonism : In a study investigating dopamine D2/D3 receptor agonists, compounds structurally related to N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide exhibited potent agonistic activity on these receptors. This suggests potential applications in treating conditions like Parkinson's disease .

- CFTR Modulation : Another study focused on cystic fibrosis transmembrane conductance regulator (CFTR) modulators identified similar naphthalene derivatives that enhanced CFTR function. This highlights the potential for N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide in respiratory therapies .

Comparative Analysis of Related Compounds

Q & A

Q. Optimization Strategies

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance reaction efficiency.

- Temperature control : Low temperatures (0–5°C) minimize byproducts during coupling steps.

- Catalyst use : Palladium catalysts for selective deprotection in later stages .

Q. Table 1: Representative Reaction Conditions from Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Amidation | EDCI, HOBt, DMF, RT | 65–75 | |

| Deprotection | TBAF, THF, 0°C | 85–90 |

What advanced characterization techniques resolve structural ambiguities in this compound?

Q. Basic Techniques

- NMR spectroscopy : H and C NMR confirm backbone connectivity and functional groups. Aromatic protons (δ 7.2–8.5 ppm) and hydroxyl signals (δ 1.5–2.5 ppm) are diagnostic .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 346.18) .

Q. Advanced Methods for Contradictory Data

- X-ray crystallography : Resolves stereochemistry and crystal packing using SHELX software for refinement .

- Dynamic NMR : Analyzes conformational flexibility of the tetrahydronaphthalene ring .

How can researchers investigate the biological activity of this compound?

Q. Initial Screening

- Enzyme inhibition assays : Test against targets like dihydrofolate reductase (DHFR) or cyclooxygenase (COX) using fluorometric/colorimetric kits .

- Antimicrobial studies : Broth microdilution (MIC/MBC) against S. aureus and E. coli .

Q. Mechanistic Studies (Advanced)

- Molecular docking : AutoDock/Vina to predict binding modes with COX-2 or kinase targets .

- Cellular assays : Apoptosis (Annexin V/PI staining) and cytotoxicity (MTT) in cancer cell lines .

How should conflicting data on stereochemical outcomes be addressed?

Case Example : Discrepancies in NMR-derived vs. computational stereochemistry.

- Solution : Combine X-ray crystallography (definitive spatial assignment) with DFT calculations (B3LYP/6-31G*) to model energy-minimized conformers .

- Validation : Compare experimental and theoretical NOESY correlations .

What methodologies assess the compound’s stability under physiological conditions?

Q. Basic Stability Profiling

- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC at 24/48h .

- Thermal stability : DSC/TGA to determine melting points and decomposition thresholds .

Q. Advanced Kinetic Studies

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed amide or oxidized naphthalene).

- Accelerated stability studies : 40°C/75% RH for 4 weeks to predict shelf life .

How can computational modeling guide structural optimization?

Q. Strategies

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on naphthamide) with bioactivity .

- ADMET prediction : SwissADME or pkCSM to optimize logP (<5) and reduce hepatotoxicity risks .

Q. Table 2: Key Parameters for Analog Design

| Parameter | Target Range | Tool |

|---|---|---|

| logP | 2–4 | SwissADME |

| PSA | <90 Ų | Molinspiration |

| H-bond acceptors | ≤10 | Lipinski’s Rule |

What experimental designs address low yields in large-scale synthesis?

Q. Basic Scale-Up Adjustments

- Batch vs. flow chemistry : Continuous flow reactors improve mixing and heat transfer .

- Catalyst recycling : Immobilized enzymes or Pd catalysts for cost efficiency .

Q. Advanced Process Analytics

- PAT (Process Analytical Technology) : In-line FTIR monitors reaction progress in real time.

- DoE (Design of Experiments) : Optimize variables (e.g., stoichiometry, temperature) via Minitab .

How do researchers validate target engagement in complex biological systems?

Q. Advanced Techniques

- SPR (Surface Plasmon Resonance) : Measure binding affinity () to purified enzymes .

- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells by thermal stability shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.